molecular formula C20H26N2O2S B11340659 2-(3,4-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11340659
M. Wt: 358.5 g/mol
InChI Key: BKJMWUIJQLACHP-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound with a complex structure that includes aromatic rings, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

  • Formation of the Acetamide Backbone: : The initial step involves the reaction of 2-bromoacetamide with 3,4-dimethylphenol to form 2-(3,4-dimethylphenoxy)acetamide. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Pyrrolidine and Thiophene Groups: : The next step involves the nucleophilic substitution reaction of the intermediate with 2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl bromide. This reaction is typically conducted in the presence of a base such as sodium hydride in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may make it useful in the development of new therapeutic agents.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-(3,4-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide exerts its effects depends on its interaction with molecular targets. For example, it may bind to specific receptors or enzymes, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.

    2-(3,4-dimethylphenoxy)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the pyrrolidine ring, which may influence its interaction with biological targets.

    2-(3,4-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]acetamide: Contains a furan ring instead of a thiophene ring, which may alter its chemical and biological properties.

Uniqueness

The presence of both the pyrrolidine and thiophene rings in 2-(3,4-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide makes it unique compared to similar compounds. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C20H26N2O2S/c1-15-7-8-17(12-16(15)2)24-14-20(23)21-13-18(19-6-5-11-25-19)22-9-3-4-10-22/h5-8,11-12,18H,3-4,9-10,13-14H2,1-2H3,(H,21,23)

InChI Key

BKJMWUIJQLACHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCC3)C

Origin of Product

United States

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